3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide
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Overview
Description
3-methyl-N-(7-oxabicyclo[221]heptan-2-yl)-2-pyridin-3-ylbutanamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide typically involves a multi-step process. One common approach is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . This intermediate can then be further functionalized through various chemical reactions to introduce the pyridinyl and butanamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Diels-Alder reaction and subsequent functionalization steps is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A compound with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A derivative of cantharidin with modified functional groups.
7-oxanorbornane derivatives: A class of compounds with the same core structure but different substituents.
Uniqueness
What sets 3-methyl-N-(7-oxabicyclo[221]heptan-2-yl)-2-pyridin-3-ylbutanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-10(2)15(11-4-3-7-17-9-11)16(19)18-13-8-12-5-6-14(13)20-12/h3-4,7,9-10,12-15H,5-6,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBLNEJTKSYRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)C(=O)NC2CC3CCC2O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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